molecular formula C8H10S2 B13069390 Cyclopropyl(thiophen-2-yl)methanethiol

Cyclopropyl(thiophen-2-yl)methanethiol

Cat. No.: B13069390
M. Wt: 170.3 g/mol
InChI Key: FBOXYNUCGKNNOE-UHFFFAOYSA-N
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Description

Cyclopropyl(thiophen-2-yl)methanethiol (CAS: 1249223-20-8) is a sulfur-containing organic compound featuring a cyclopropane ring fused to a thiophene moiety via a methanethiol (-CH2SH) linker. The thiol (-SH) functional group confers nucleophilic and redox-active properties, making this compound relevant in medicinal chemistry and materials science. It is commercially available through three suppliers, as noted in chemical registries .

Properties

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

cyclopropyl(thiophen-2-yl)methanethiol

InChI

InChI=1S/C8H10S2/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2

InChI Key

FBOXYNUCGKNNOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CS2)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(thiophen-2-yl)methanethiol typically involves the reaction of cyclopropyl-containing substrates with thiophene derivatives. One common method involves the use of cyclopropyl bromide and thiophen-2-ylmethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(thiophen-2-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl(thiophen-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopropyl(thiophen-2-yl)methanethiol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiol group. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Functional Group Suppliers Notable Properties
Cyclopropyl(thiophen-2-yl)methanethiol 1249223-20-8 -SH 3 High nucleophilicity, redox activity
Cyclopropyl(tetrahydrofuran-2-yl)methanone 1485667-96-6 -CO- 4 Ether-linked, lower strain
Cyclopropyl(thiazol-2-yl)methanone 1211508-19-8 -CO- 5 Thiazole aromaticity, basic nitrogen
3-(5-((trans)-2-...cyclopropyl)thiophen-2-yl)phenol - -OH - Hydrogen-bonding capacity, hydrochloride salt form

Research Implications and Gaps

  • The antimicrobial effects observed in methanethiol studies warrant further investigation into this compound’s bioactivity.
  • Comparative studies on the redox behavior of thiol vs. phenol or ketone analogs are needed to elucidate structure-function relationships.
  • Patent data (Example 43) suggests pharmaceutical interest in cyclopropyl-thiophene hybrids, but the biological profile of the thiol variant remains underexplored .

Biological Activity

Cyclopropyl(thiophen-2-yl)methanethiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C₈H₁₀S₂
  • Molecular Weight : 170.3 g/mol

The unique structure of this compound combines a cyclopropyl group and a thiophene ring, which contributes to its distinct chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, contributing to its appeal in drug development aimed at treating infections.

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells. For instance, its mechanism appears to involve the modulation of tubulin polymerization, which is crucial for cell division .

Case Study :
In a study evaluating various thiophene derivatives, this compound was found to exhibit significant antiproliferative effects against multiple cancer cell lines, including lung and breast cancer cells. The study reported submicromolar growth inhibition (GI50) values, indicating potent anticancer activity .

Cell Line GI50 (μM)
A549 (Lung Cancer)0.28
MDA-MB-231 (Breast Cancer)0.22
PC-3 (Prostate Cancer)0.36

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction may modulate protein function and influence cellular signaling pathways.

Redox Reactions

The compound may also participate in redox reactions, further influencing cellular processes. Such interactions can lead to alterations in the redox state of cells, potentially affecting their survival and proliferation.

Similar Compounds

A comparison with related compounds highlights the unique attributes of this compound:

Compound Structural Features Biological Activity
Thiophen-2-ylmethanethiolLacks cyclopropyl groupModerate antimicrobial activity
CyclopropylmethanethiolLacks thiophene ringLimited biological activity
Cyclopropyl(thiophen-2-yl)methanoneContains a carbonyl groupPotential anticancer properties

This compound stands out due to its dual structural characteristics that enhance its reactivity and biological efficacy.

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